2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a pyrazole ring substituted with a chlorine atom and a methyl group, attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed under acidic or basic conditions to yield the desired amino acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, given its structural similarity to natural amino acids.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide .
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride .
Comparison: Compared to similar compounds, 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and its amino acid backbone. This structural uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-3-4(8)6(10-11)2-5(9)7(12)13/h3,5H,2,9H2,1H3,(H,12,13) |
InChI Key |
BOTHCDYCODSXCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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